

(9R)-RO7185876 solubility and preparation for in vivo studies

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Compound of Interest

Compound Name: (9R)-RO7185876

Cat. No.: B15618097

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Application Notes and Protocols for (9R)-RO7185876

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **(9R)-RO7185876** for in vivo studies, supporting research into its potential as a γ -secretase modulator for conditions such as Alzheimer's disease.

Physicochemical Properties

(9R)-RO7185876 is a potent and selective γ -secretase modulator.^[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₂₅ H ₂₈ F ₃ N ₇ | [2] |
| Molecular Weight | 483.53 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| CAS Number | 2226038-71-5 | [3] |

Solubility Data

The solubility of **(9R)-RO7185876** in various solvents is critical for preparing formulations suitable for both in vitro and in vivo applications. The following table summarizes known solubility data.

| Solvent | Concentration | Comments |
|---------------|-----------------------|--|
| DMSO | 100 mg/mL (206.81 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened, non-hygroscopic DMSO for best results.[3][4] |
| Formulation 1 | ≥ 2.5 mg/mL (5.17 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| Formulation 2 | ≥ 2.5 mg/mL (5.17 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| Formulation 3 | ≥ 2.5 mg/mL (5.17 mM) | 10% DMSO, 90% Corn Oil.[3] |
| Formulation 4 | 2 mg/mL (4.14 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[5] |

Storage and Stability

Proper storage of **(9R)-RO7185876** is essential to maintain its integrity and activity.

| Form | Storage Temperature | Stability Period |
|------------|---------------------|------------------|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |

For stock solutions, it is recommended to aliquot the product to avoid repeated freeze-thaw cycles.[5] Working solutions for in vivo experiments should be prepared fresh on the day of

use.[3][6]

Experimental Protocols

Preparation of Stock Solutions

A high-concentration stock solution in DMSO is typically the first step in preparing formulations for both in vitro and in vivo experiments.

Protocol 1: High-Concentration DMSO Stock Solution

- Weigh the desired amount of **(9R)-RO7185876** powder in a sterile container.
- Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of up to 100 mg/mL.[3][4]
- If dissolution is slow, utilize an ultrasonic bath and/or gentle warming (up to 60°C) to facilitate solubilization.[4]
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Preparation of Formulations for In Vivo Administration

The following protocols detail the preparation of various formulations suitable for oral or parenteral administration in animal models. The choice of vehicle will depend on the specific experimental design and route of administration.

Protocol 2: PEG300/Tween-80/Saline Formulation

This formulation is a common vehicle for delivering hydrophobic compounds.

- Begin with the high-concentration DMSO stock solution (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]

- Add 50 μ L of Tween-80 to the mixture and ensure it is evenly dispersed.[\[3\]](#)
- Finally, add 450 μ L of saline to bring the total volume to 1 mL.[\[3\]](#)
- If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[\[3\]](#)
- This protocol yields a solution with a final concentration of ≥ 2.5 mg/mL.[\[3\]](#)

Protocol 3: SBE- β -CD Formulation

Sulfobutyl ether β -cyclodextrin (SBE- β -CD) is a solubilizing agent that can improve the aqueous solubility of compounds.

- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- To prepare a 1 mL working solution, add 100 μ L of a 50 mg/mL DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline solution.[\[2\]](#)
- Mix thoroughly to ensure a clear solution.
- This method can achieve a final concentration of ≥ 5 mg/mL.[\[2\]](#)

Protocol 4: Corn Oil Formulation

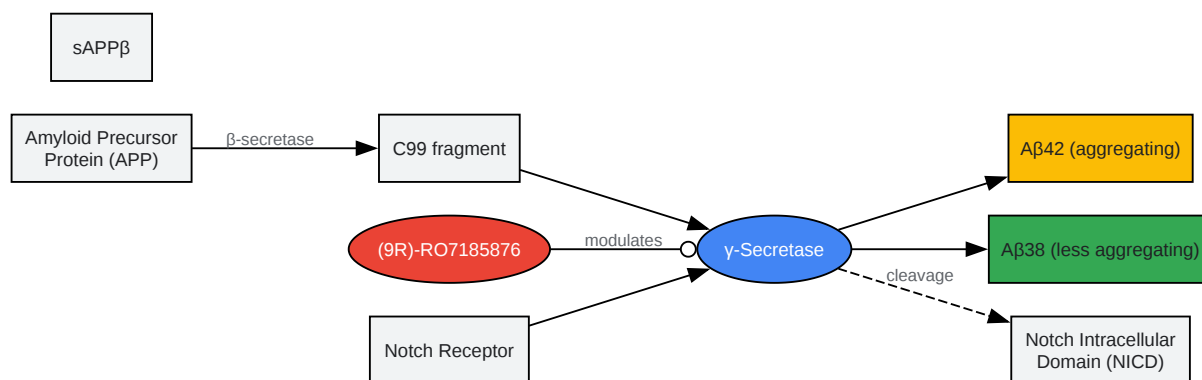
For oral administration, a corn oil-based formulation can be utilized.

- To prepare a 1 mL working solution, add 100 μ L of a DMSO stock solution to 900 μ L of corn oil.[\[3\]](#)
- Mix thoroughly until a clear solution is obtained.
- This formulation can achieve a solubility of ≥ 2.5 mg/mL.[\[3\]](#)

Visualizations

Signaling Pathway

(9R)-RO7185876 is a modulator of γ -secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This pathway is a key target in Alzheimer's disease research.[1][7]

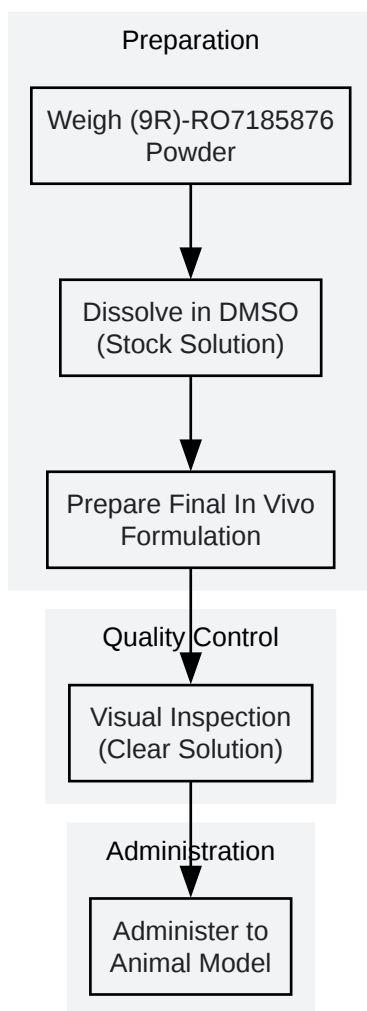


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Caption: γ -Secretase modulation by **(9R)-RO7185876**.

Experimental Workflow

The following diagram outlines the general workflow for preparing **(9R)-RO7185876** for in vivo studies.

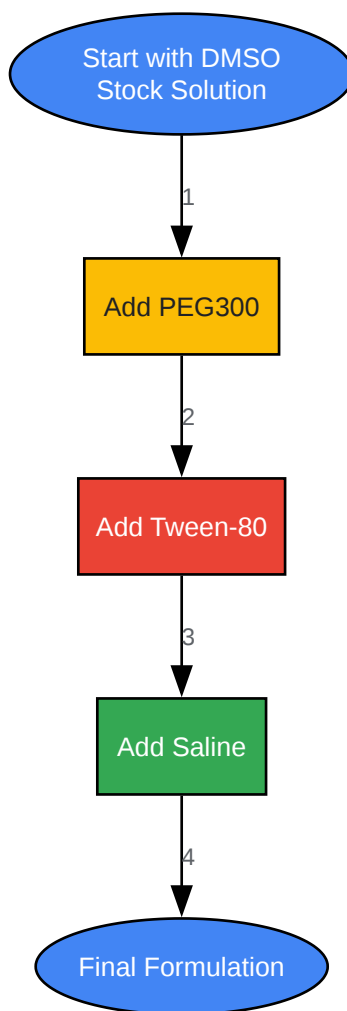


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Caption: Workflow for in vivo formulation preparation.

Logical Relationships of Formulation Components

This diagram illustrates the sequential addition of solvents for the PEG300/Tween-80/Saline formulation.



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Caption: Sequential solvent addition for formulation.

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